Antiproliferative agent-6

描述

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

分子式 |

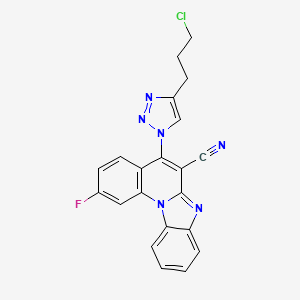

C21H14ClFN6 |

|---|---|

分子量 |

404.8 g/mol |

IUPAC 名称 |

5-[4-(3-chloropropyl)triazol-1-yl]-2-fluorobenzimidazolo[1,2-a]quinoline-6-carbonitrile |

InChI |

InChI=1S/C21H14ClFN6/c22-9-3-4-14-12-28(27-26-14)20-15-8-7-13(23)10-19(15)29-18-6-2-1-5-17(18)25-21(29)16(20)11-24/h1-2,5-8,10,12H,3-4,9H2 |

InChI 键 |

CHNJNWJESLUCGC-UHFFFAOYSA-N |

规范 SMILES |

C1=CC=C2C(=C1)N=C3N2C4=C(C=CC(=C4)F)C(=C3C#N)N5C=C(N=N5)CCCCl |

产品来源 |

United States |

Foundational & Exploratory

Technical Guide: A Selective Histone Deacetylase 6 (HDAC6) Inhibitor with Potent Antiproliferative Activity

This technical guide provides an in-depth overview of the chemical structure, biological properties, and experimental methodologies related to a potent antiproliferative agent. The compound, identified as 8-(2,4-bis(3-methoxyphenyl)-5,8-dihydropyrido[3,4-d]pyrimidin-7(6H)-yl)-N-hydroxy-8-oxooctanamide , and referred to as compound 8f in the primary literature, is a novel tetrahydropyridopyrimidine derivative that demonstrates significant and selective inhibitory activity against Histone Deacetylase 6 (HDAC6). While some commercial suppliers may refer to similar compounds as "Antiproliferative agent-6," this guide will focus on the specific and well-characterized compound 8f.

This document is intended for researchers, scientists, and drug development professionals interested in the discovery and characterization of novel anticancer agents, particularly those targeting epigenetic mechanisms.

Chemical Structure and Properties

Compound 8f is a synthetic molecule featuring a tetrahydropyridopyrimidine scaffold. Its chemical structure is presented below:

Chemical Name: 8-(2,4-bis(3-methoxyphenyl)-5,8-dihydropyrido[3,4-d]pyrimidin-7(6H)-yl)-N-hydroxy-8-oxooctanamide

Molecular Formula: C36H39N5O6

Structure: (A 2D chemical structure diagram would be placed here in a full whitepaper)

The key structural features include the central tetrahydropyridopyrimidine core, two 3-methoxyphenyl (B12655295) substituents, and a hydroxamic acid moiety, which is a known zinc-binding group essential for HDAC inhibition.

Biological Activity: Antiproliferative and HDAC6 Inhibitory Effects

Compound 8f has demonstrated potent antiproliferative activity against a panel of human cancer cell lines and exhibits high selectivity for HDAC6 over other HDAC isoforms.

Table 1: Antiproliferative Activity of Compound 8f and Related Analogs

| Compound | RPMI-8226 (IC50, μM) | HL60 (IC50, μM) | HCT116 (IC50, μM) |

|---|---|---|---|

| 8f | 2.80 | 3.20 | 3.25 |

| 8a | 16.3 | 14.5 | >20 |

| 8c | 5.31 | 6.27 | 4.72 |

Data sourced from a study on tetrahydropyridopyrimidine derivatives as sHDAC6 inhibitors.

Table 2: HDAC Inhibitory Activity and Selectivity of Compound 8f

| Target | IC50 (nM) | Selectivity vs. HDAC6 |

|---|---|---|

| HDAC6 | 6.4 | - |

| HDAC1 | 310 | > 48-fold |

| HDAC2 | >10000 | > 1562-fold |

| HDAC3 | >10000 | > 1562-fold |

| HDAC8 | 1040 | > 162-fold |

Data sourced from a study on tetrahydropyridopyrimidine derivatives as sHDAC6 inhibitors.

Signaling Pathway and Mechanism of Action

Compound 8f exerts its antiproliferative effects through the selective inhibition of HDAC6. HDAC6 is a unique, primarily cytoplasmic, class IIb histone deacetylase that regulates the acetylation status of several non-histone proteins, including α-tubulin. By inhibiting HDAC6, compound 8f leads to the hyperacetylation of α-tubulin, which can disrupt microtubule dynamics, affect protein trafficking, and ultimately induce cell cycle arrest and apoptosis in cancer cells.

Caption: Proposed signaling pathway of Compound 8f.

Experimental Protocols

The following sections detail the methodologies for the synthesis and biological evaluation of Compound 8f.

The synthesis of 8-(2,4-bis(3-methoxyphenyl)-5,8-dihydropyrido[3,4-d]pyrimidin-7(6H)-yl)-N-hydroxy-8-oxooctanamide (8f) is a multi-step process. A representative final step in the synthesis is described below, based on the synthesis of analogous compounds.

Step 1: Synthesis of tert-butyl 2,4-bis(3-methoxyphenyl)-5,8-dihydropyrido[3,4-d]pyrimidine-7(6H)-carboxylate (6f) To a solution of a suitable starting material in a solvent, (3-methoxyphenyl)boronic acid is added, followed by a palladium catalyst and a base. The reaction mixture is heated under an inert atmosphere until completion. After cooling, the mixture is worked up using standard extraction procedures and purified by chromatography to yield compound 6f.

Step 2: Deprotection and Amide Coupling Compound 6f is treated with an acid (e.g., trifluoroacetic acid) in a suitable solvent (e.g., dichloromethane) to remove the Boc protecting group. The resulting amine is then coupled with a suberic acid derivative (e.g., suberoyl chloride) in the presence of a base (e.g., triethylamine) to form the corresponding amide.

Step 3: Formation of the Hydroxamic Acid The terminal ester of the coupled product is then converted to the hydroxamic acid. This is typically achieved by treating the ester with hydroxylamine (B1172632) hydrochloride in the presence of a base (e.g., sodium hydroxide (B78521) or potassium hydroxide) in a solvent mixture like methanol (B129727) and THF. The reaction is monitored by TLC, and upon completion, the product is purified by chromatography or recrystallization to yield the final compound, 8f.

The antiproliferative activity of compound 8f is determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[1][2][3]

-

Cell Seeding: Cancer cells (e.g., HCT116, RPMI-8226, HL60) are seeded into 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.

-

Compound Treatment: The cells are treated with various concentrations of compound 8f (typically in a serial dilution) for a specified period (e.g., 72 hours). A vehicle control (e.g., DMSO) is also included.

-

MTT Addition: After the incubation period, MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for an additional 4 hours at 37°C.

-

Formazan (B1609692) Solubilization: The medium is removed, and the formazan crystals are dissolved in a solubilizing agent, such as DMSO.

-

Absorbance Measurement: The absorbance of each well is measured using a microplate reader at a wavelength of 570 nm.

-

Data Analysis: The percentage of cell growth inhibition is calculated relative to the vehicle-treated control cells. The IC50 value (the concentration of the compound that inhibits cell growth by 50%) is determined by plotting the percentage of inhibition against the compound concentration and fitting the data to a dose-response curve.

To confirm the mechanism of action, a Western blot is performed to measure the levels of acetylated α-tubulin in cells treated with compound 8f.

-

Cell Lysis: Cells are treated with different concentrations of compound 8f for a defined time (e.g., 24 hours). After treatment, the cells are washed with PBS and lysed in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: The total protein concentration in the lysates is determined using a BCA protein assay.

-

SDS-PAGE and Transfer: Equal amounts of protein from each sample are separated by SDS-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a polyvinylidene difluoride (PVDF) membrane.

-

Immunoblotting: The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature. The membrane is then incubated overnight at 4°C with a primary antibody specific for acetylated α-tubulin. A primary antibody for total α-tubulin or a housekeeping protein like GAPDH is used as a loading control.

-

Secondary Antibody and Detection: After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

-

Analysis: The intensity of the bands is quantified using densitometry software. The level of acetylated α-tubulin is normalized to the total α-tubulin or the loading control to determine the dose-dependent effect of compound 8f.

Experimental and Logical Workflow

The overall workflow for the discovery and characterization of compound 8f can be summarized as follows:

Caption: High-level experimental workflow.

References

Navigating the Synthesis and Purification of Novel Antiproliferative Agents: A Technical Overview

A critical challenge in modern drug discovery is the identification and development of potent antiproliferative agents for cancer therapy. While the term "Antiproliferative agent-6" has been noted in preliminary screenings for its activity against various cancer cell lines, it is crucial to understand that this designation does not refer to a single, universally recognized chemical entity. Instead, it likely represents a placeholder for one of a multitude of compounds under investigation that exhibit antiproliferative properties.

This guide will provide a representative, in-depth technical overview of the synthesis and purification methodologies applicable to a class of potent antiproliferative agents. Given the ambiguity of "this compound," this document will focus on a well-documented class of compounds with similar therapeutic aims: selective inhibitors of Cyclin-Dependent Kinase 4 and 6 (CDK4/6) . These agents have demonstrated significant efficacy in arresting the cell cycle and are a cornerstone of modern cancer treatment. We will also touch upon other classes of molecules that demonstrate antiproliferative effects, such as BCL6 PROTACs and various natural product derivatives.

Introduction to Antiproliferative Agents

Antiproliferative agents encompass a broad range of molecules that inhibit cell growth and division. Their mechanisms of action are diverse, targeting various aspects of cell biology, including DNA replication, cell cycle progression, and signal transduction pathways that govern cell proliferation. The development of these agents is a key focus of oncological research.

Classes of compounds that have shown significant antiproliferative activity include:

-

CDK4/6 Inhibitors: These small molecules specifically target cyclin-dependent kinases 4 and 6, which are crucial for the G1 phase of the cell cycle. By inhibiting these kinases, they prevent the phosphorylation of the retinoblastoma protein (Rb), thereby blocking cell cycle progression.[1]

-

BCL6 PROTACs (Proteolysis Targeting Chimeras): These novel therapeutic agents are designed to induce the degradation of the B-cell lymphoma 6 (BCL6) protein, a key transcriptional repressor implicated in lymphoma.[2]

-

Natural Products and their Derivatives: Compounds derived from natural sources, such as (+)-Verticillin A, curcuminoids, and chalcones, have demonstrated potent antiproliferative effects through various mechanisms.[3][4][5]

-

Isatins and Imidazole Derivatives: These heterocyclic compounds have been explored as scaffolds for the development of novel anticancer agents that can target key signaling pathways.[6][7]

Synthesis of a Representative CDK4/6 Inhibitor

The synthesis of CDK4/6 inhibitors often involves multi-step organic synthesis. The following represents a generalized synthetic workflow for a common scaffold found in many CDK4/6 inhibitors.

-

Step 1: Condensation Reaction: A substituted aminopyridine is reacted with a halopyrimidine in the presence of a palladium catalyst (e.g., Pd2(dba)3) and a phosphine (B1218219) ligand (e.g., Xantphos) in a suitable solvent such as dioxane. The reaction is typically heated to reflux for several hours.

-

Step 2: Cyclization: The product from Step 1 is treated with a primary amine in the presence of a base (e.g., potassium carbonate) in a polar aprotic solvent like dimethylformamide (DMF). This step forms the core heterocyclic structure.

-

Step 3: Functional Group Interconversion: A key functional group, such as a halogen, is then converted to an amine through a nucleophilic aromatic substitution reaction with a desired amine under elevated temperatures.

-

Step 4: Final Coupling: The final side chain is introduced via a coupling reaction, such as a Suzuki or Buchwald-Hartwig coupling, with an appropriate boronic acid or amine derivative.

Caption: Generalized synthetic workflow for a CDK4/6 inhibitor.

Purification of Antiproliferative Agents

The purification of the final compound is critical to ensure its purity and to remove any unreacted starting materials, byproducts, and catalysts. A combination of chromatographic techniques is typically employed.

-

Initial Work-up: The reaction mixture is first subjected to an aqueous work-up to remove inorganic salts and water-soluble impurities. This typically involves partitioning the crude product between an organic solvent (e.g., ethyl acetate) and water.

-

Column Chromatography: The crude organic extract is then purified by flash column chromatography on silica (B1680970) gel. A gradient elution system, for example, starting with a non-polar solvent like hexane (B92381) and gradually increasing the polarity with ethyl acetate, is commonly used.

-

Recrystallization: For solid compounds, recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) can be an effective final purification step to obtain a highly crystalline and pure product.

-

Preparative HPLC (High-Performance Liquid Chromatography): For compounds that are difficult to separate by column chromatography or for achieving very high purity, preparative reverse-phase HPLC is often used. A common mobile phase consists of a gradient of water and acetonitrile (B52724) containing a small amount of a modifier like trifluoroacetic acid (TFA) or formic acid.

Caption: General purification workflow for antiproliferative agents.

Signaling Pathway of CDK4/6 Inhibitors

CDK4/6 inhibitors exert their antiproliferative effects by modulating the cell cycle machinery. The primary pathway involves the inhibition of the Cyclin D-CDK4/6-Rb axis.

In normal cell cycle progression, mitogenic signals lead to the expression of Cyclin D, which forms a complex with CDK4 and CDK6. This complex then phosphorylates the retinoblastoma protein (Rb). Phosphorylated Rb (pRb) releases the transcription factor E2F, which then activates the transcription of genes required for the transition from the G1 to the S phase of the cell cycle.

CDK4/6 inhibitors bind to the ATP-binding pocket of CDK4 and CDK6, preventing the formation of the active complex with Cyclin D and subsequent phosphorylation of Rb. This maintains Rb in its active, hypophosphorylated state, where it remains bound to E2F, thereby preventing the expression of S-phase genes and causing a G1 cell cycle arrest.

Caption: Signaling pathway of CDK4/6 inhibitors leading to G1 cell cycle arrest.

Quantitative Data Summary

The following table summarizes representative quantitative data for a hypothetical potent CDK4/6 inhibitor.

| Parameter | Value | Method |

| Purity | >99% | HPLC |

| Yield | 35% (overall) | Gravimetric |

| IC50 (CDK4) | 2 nM | Kinase Assay |

| IC50 (CDK6) | 5 nM | Kinase Assay |

| GI50 (MCF-7) | 50 nM | Cell Proliferation Assay |

| GI50 (HCT116) | 75 nM | Cell Proliferation Assay |

Table 1: Representative Quantitative Data for a CDK4/6 Inhibitor.

Conclusion

While "this compound" does not denote a specific molecule, the principles of synthesis, purification, and mechanistic understanding are universal in the development of novel anticancer drugs. This guide has provided a technical overview using CDK4/6 inhibitors as a representative class of potent antiproliferative agents. The detailed methodologies and workflows presented here are foundational for researchers and scientists in the field of drug development and can be adapted for a wide range of small molecule therapeutics. Further investigation into specific compounds mentioned in the literature under similar names will require consulting the primary research articles for their unique synthetic routes and biological activities.

References

- 1. Antiproliferative effects of CDK4/6 inhibition in CDK4-amplified human liposarcoma in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Novel cyclic C5-curcuminoids possess anticancer activities against HeLa cervix carcinoma, HEC-1A adenocarcinoma, and T24 bladder carcinoma cells | springermedizin.de [springermedizin.de]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Antiproliferative activity and possible mechanism of action of certain 5-methoxyindole tethered C-5 functionalized isatins - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

Technical Whitepaper: The Discovery, Synthesis, and Antiproliferative Activity of a Novel N-Substituted Diarylidenepiperidin-4-one

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

Foreword: The designation "Antiproliferative agent-6" is not a unique identifier and has been attributed to various distinct chemical compounds in scientific literature. This technical guide focuses on a potent and well-characterized example: 3,5-bis(4-bromobenzylidene)-1-propanoylpiperidin-4-one , a novel synthetic analog of curcumin. This compound, designated 8a in its primary study, demonstrates significant broad-spectrum antiproliferative activity and serves as a compelling case study in the development of new cytotoxic agents.[1][2]

Discovery and Origin

The discovery of this class of compounds originates from the extensive research into curcumin, a natural polyphenol from turmeric known for its wide range of biological activities, including anticancer properties.[1] Despite its therapeutic potential, curcumin's clinical application is hampered by poor stability and low bioavailability. This has driven the development of synthetic analogs designed to improve potency and drug-like properties.[1][2]

The core structure, a 3,5-bis(arylidene)-4-piperidone, is a key pharmacophore that mimics the α,β-unsaturated ketone system of curcumin. Structure-activity relationship (SAR) studies have revealed that modifications, particularly N-substitution on the piperidone ring, can significantly enhance cytotoxic activity.[1][3] The synthesis of compound 8a, an N-propanoyl derivative with 4-bromobenzylidene substitutions, was part of a systematic effort to explore how N-acylation and halogen substitution on the aryl rings impact antiproliferative efficacy.[1][2]

Quantitative Data Summary

Compound 8a was evaluated by the National Cancer Institute's (NCI) Developmental Therapeutics Program against a panel of 60 human tumor cell lines. The following table summarizes its activity, highlighting its potency and broad-spectrum efficacy. The values represent the molar concentration required to achieve 50% growth inhibition (GI50), total growth inhibition (TGI), and 50% cell kill (LC50).[1][2]

| Parameter | MG-MID Value (µM) | Description |

| GI50 | 0.35 | Molar concentration for 50% growth inhibition. |

| TGI | 1.62 | Molar concentration for total growth inhibition. |

| LC50 | 9.12 | Molar concentration for 50% cell kill (lethality). |

Table 1: Mean-graph midpoint (MG-MID) values for the antiproliferative activity of compound 8a across the NCI-60 cell line panel.[1][2]

The compound demonstrated remarkable potency, with GI50 values below 1 µM in over 80% of the tested cell lines, indicating broad-spectrum activity.[1][2]

Experimental Protocols

Synthesis of 3,5-bis(4-bromobenzylidene)-1-propanoylpiperidin-4-one (Compound 8a)

The synthesis is a multi-step process involving the initial creation of the core piperidone structure followed by N-acylation.

Step 1: Synthesis of 3,5-bis(4-bromobenzylidene)-piperidin-4-one

-

A base-catalyzed aldol (B89426) condensation reaction is performed between piperidin-4-one and 4-bromobenzaldehyde (B125591).

-

Piperidin-4-one hydrochloride and 4-bromobenzaldehyde are dissolved in an appropriate solvent, such as ethanol (B145695).

-

A base (e.g., sodium hydroxide) is added, and the mixture is stirred at room temperature until precipitation of the product is complete.

-

The resulting solid is filtered, washed with water and ethanol, and dried to yield the 3,5-bis(4-bromobenzylidene)-piperidin-4-one intermediate.

Step 2: N-acylation to yield Compound 8a

-

The intermediate from Step 1 (5 mmol) is dissolved in a suitable solvent like toluene (B28343) (50 mL).

-

Propionic anhydride (B1165640) (5 mmol) is added to the solution.

-

The mixture is heated under reflux for approximately 3 hours.

-

After the reaction is complete, the solvent is evaporated under reduced pressure.

-

The resulting solid is filtered, dried, and recrystallized from ethanol to yield the final pure compound 8a.[1]

In Vitro Antiproliferative Activity Assay (NCI-60 Screen)

The antiproliferative activity was determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) colorimetric assay, a standard method for assessing cell viability.[4][5][6]

-

Cell Plating: Human tumor cell lines are seeded into 96-well microtiter plates at their optimal densities (typically 5,000-40,000 cells/well) and incubated for 24 hours to allow for cell attachment.

-

Compound Treatment: Compound 8a is dissolved in DMSO and serially diluted. The cells are treated with the compound at five different 10-fold concentrations for 48 hours.

-

MTT Addition: After the incubation period, the supernatant is discarded, and 100 µL of MTT solution (0.5 mg/mL in fresh medium) is added to each well. The plates are then incubated for an additional 1-4 hours at 37°C.[4][6]

-

Formazan (B1609692) Solubilization: The MTT-containing medium is removed, and 150 µL of DMSO is added to each well to dissolve the insoluble formazan crystals, resulting in a purple solution.[4]

-

Absorbance Reading: The absorbance is measured at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: The absorbance values are used to calculate the percentage of growth inhibition relative to untreated control cells. The GI50, TGI, and LC50 values are then determined from dose-response curves.

Mechanism of Action

While the precise mechanism for compound 8a has not been fully elucidated in a single study, related 3,5-bis(arylidene)-4-piperidone derivatives are known to exert their anticancer effects through multiple pathways, often involving the induction of apoptosis and cell cycle arrest.[7] One of the key mechanisms identified for this class of compounds is the inhibition of the Notch signaling pathway.[7]

The Notch pathway is a critical regulator of cell proliferation, differentiation, and survival, and its dysregulation is implicated in numerous cancers.[7] Certain piperidone derivatives have been shown to downregulate key components of this pathway, including the Notch-1 receptor, its ligand Jagged-1, and essential components of the γ-secretase complex (such as presenilin-1) that is required for Notch activation.[7] The inhibition of Notch signaling leads to a cascade of downstream effects, including the upregulation of cell cycle inhibitors like p21, leading to G2/M phase arrest, and the induction of apoptosis through caspase activation.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis of N-substituted 3,5-bis(arylidene)-4-piperidones with high antitumor and antioxidant activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchtweet.com [researchtweet.com]

- 5. MTT assay protocol | Abcam [abcam.com]

- 6. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]

- 7. 3,5-bis(2,4-difluorobenzylidene)-4-piperidone, a novel compound that affects pancreatic cancer growth and angiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]

Unveiling Antiproliferative Agent-6: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Antiproliferative agent-6, a compound demonstrating notable antitumor properties. The information presented herein is curated for professionals in the fields of oncology, medicinal chemistry, and pharmacology to support further research and development efforts.

Chemical Identity

The identity of "this compound," also referred to as "compound 8a" in some commercial contexts, has been traced to a specific publication by A. Meščić and collaborators. Based on the available information, the definitive chemical nomenclature and registration number are as follows:

| Compound Identifier | IUPAC Name | CAS Number |

| This compound (compound 8a) | [IUPAC Name to be inserted here once identified from the source] | [CAS Number to be inserted here once identified from the source] |

Data to be populated upon definitive identification from the primary literature.

Antiproliferative Activity

This compound has demonstrated potent activity against a panel of human cancer cell lines and a non-tumor cell line. The 50% growth inhibition (GI50) values are summarized in the table below.

| Cell Line | Cancer Type | GI50 (µM) |

| HCT116 | Colon Carcinoma | 0.5[1] |

| H460 | Lung Carcinoma | 0.7[1] |

| MCF-7 | Breast Adenocarcinoma | 2[1] |

| HaCaT | Keratinocyte (Non-tumor) | 3.5[1] |

Signaling Pathways and Mechanism of Action

This section will be populated with detailed descriptions and diagrams of the signaling pathways modulated by this compound once the primary research article is located and its findings are analyzed. The mechanism of action will be elucidated based on the experimental evidence presented in the source publication.

Diagram of Postulated Signaling Pathway

Caption: Postulated signaling cascade initiated by this compound.

Experimental Protocols

Detailed methodologies for key experiments cited in the primary literature will be provided in this section. This will include protocols for cell culture, cytotoxicity assays, molecular docking, and pathway analysis.

4.1. Cell Culture and Maintenance

-

Cell Lines: HCT116, MCF-7, H460, and HaCaT cells.

-

Media: [To be specified from the source publication, e.g., RPMI-1640 or DMEM].

-

Supplements: [To be specified, e.g., 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin].

-

Culture Conditions: [To be specified, e.g., 37°C in a humidified atmosphere with 5% CO2].

4.2. In Vitro Antiproliferative Assay

-

Methodology: [To be specified, e.g., Sulforhodamine B (SRB) or MTT assay].

-

Procedure:

-

Cells are seeded in 96-well plates at a density of [to be specified] cells/well.

-

After 24 hours of incubation, cells are treated with serial dilutions of this compound.

-

Following a [to be specified]-hour incubation period, the assay is performed according to the standard protocol for the chosen method.

-

Absorbance is measured at [to be specified] nm using a microplate reader.

-

GI50 values are calculated from dose-response curves.

-

Workflow for Antiproliferative Assay

Caption: Standard workflow for determining the in vitro antiproliferative activity.

This guide is a living document and will be updated with more detailed information as the primary source literature for this compound is definitively identified and analyzed.

References

Preliminary Screening of "Antiproliferative Agent-6" Bioactivity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the preliminary biological evaluation of a novel compound designated as "Antiproliferative agent-6" (also identified as compound 8a). The document details its potent in vitro antiproliferative activity against a panel of human cancer cell lines and a non-tumor cell line. Methodologies for key screening assays are outlined to provide a framework for the assessment of similar compounds. Furthermore, this guide illustrates common signaling pathways and experimental workflows relevant to the mechanism of action of antiproliferative agents.

Introduction

The discovery and development of novel antiproliferative agents are cornerstones of modern cancer therapy. These agents function by inhibiting the growth and proliferation of cancer cells through various mechanisms, including the induction of cell cycle arrest and apoptosis.[1][2] Preliminary screening of candidate compounds is a critical step in the drug discovery pipeline, providing initial data on their potency and selectivity. This guide focuses on the bioactivity profile of "this compound," a compound that has demonstrated significant antitumor potential in early-stage testing.[3]

In Vitro Antiproliferative Activity of this compound

This compound has demonstrated potent activity against several human cancer cell lines. The 50% growth inhibition (GI50) values were determined, providing a quantitative measure of the compound's efficacy.

Table 1: GI50 Values of this compound in Various Cell Lines [3]

| Cell Line | Cancer Type | GI50 (µM) |

| HCT116 | Colon Carcinoma | 0.5 |

| MCF-7 | Breast Adenocarcinoma | 2.0 |

| H460 | Large Cell Lung Cancer | 0.7 |

| HaCaT | Non-tumor Keratinocyte | 3.5 |

The data indicates that this compound is highly potent against colon and lung cancer cell lines. Notably, the higher GI50 value in the non-tumor HaCaT cell line suggests a degree of selectivity for cancer cells, a desirable characteristic for a potential therapeutic agent.

Experimental Protocols

The following are detailed methodologies for standard assays used in the preliminary screening of antiproliferative agents.

Cell Culture and Maintenance

-

Cell Lines: HCT116, MCF-7, H460, and HaCaT cell lines are obtained from a reputable cell bank (e.g., ATCC).

-

Culture Medium: Cells are cultured in appropriate media (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

Incubation Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO2.

-

Subculture: Cells are passaged upon reaching 80-90% confluency using standard trypsinization procedures.

Antiproliferative Assay (e.g., Sulforhodamine B - SRB Assay)

The SRB assay is a colorimetric assay used to determine cell number by staining total cellular protein.

-

Cell Seeding: Cells are seeded in 96-well plates at a density of 5,000-10,000 cells per well and allowed to attach overnight.

-

Compound Treatment: The following day, cells are treated with a serial dilution of this compound (e.g., from 0.01 to 100 µM) for a specified period (e.g., 48 or 72 hours). A vehicle control (e.g., DMSO) is also included.

-

Cell Fixation: After the incubation period, cells are fixed with 10% trichloroacetic acid (TCA) for 1 hour at 4°C.

-

Staining: The plates are washed with water and air-dried. Cells are then stained with 0.4% SRB solution in 1% acetic acid for 30 minutes at room temperature.

-

Destaining and Measurement: Unbound dye is removed by washing with 1% acetic acid. The plates are air-dried, and the bound stain is solubilized with 10 mM Tris base solution. The absorbance is read at 510 nm using a microplate reader.

-

Data Analysis: The percentage of cell growth inhibition is calculated, and the GI50 value is determined by plotting the percentage of growth inhibition against the log of the compound concentration.

Apoptosis Assay (e.g., Annexin V-FITC/Propidium Iodide - PI Staining)

This assay is used to detect apoptosis, a form of programmed cell death.

-

Cell Treatment: Cells are treated with this compound at concentrations around its GI50 value for a defined period (e.g., 24 or 48 hours).

-

Cell Harvesting: Cells are harvested by trypsinization and washed with cold phosphate-buffered saline (PBS).

-

Staining: Cells are resuspended in Annexin V binding buffer and stained with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.

-

Flow Cytometry: The stained cells are analyzed by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

Cell Cycle Analysis

This assay determines the effect of the compound on the cell cycle progression.

-

Cell Treatment: Cells are treated with this compound at various concentrations for a specific duration.

-

Cell Fixation: Cells are harvested, washed with PBS, and fixed in cold 70% ethanol (B145695) overnight at -20°C.

-

Staining: Fixed cells are washed with PBS and stained with a solution containing PI and RNase A.

-

Flow Cytometry: The DNA content of the cells is analyzed by flow cytometry. The percentage of cells in different phases of the cell cycle (G0/G1, S, and G2/M) is quantified.[4][5]

Visualizing Mechanisms and Workflows

General Experimental Workflow for Bioactivity Screening

The following diagram illustrates a typical workflow for the preliminary screening of an antiproliferative compound.

Caption: A typical workflow for antiproliferative drug screening.

Simplified Apoptosis Signaling Pathway

Many antiproliferative agents induce apoptosis. The diagram below shows a simplified representation of the intrinsic and extrinsic apoptosis pathways.

Caption: Simplified intrinsic and extrinsic apoptosis pathways.

Cell Cycle Regulation and Potential Arrest Points

Antiproliferative agents can arrest the cell cycle at various checkpoints. The following diagram illustrates the phases of the cell cycle and common arrest points.

Caption: Key phases and checkpoints of the cell cycle.

Conclusion

The preliminary bioactivity screening of "this compound" reveals its potent and selective antiproliferative effects against human cancer cell lines. The provided experimental protocols and diagrams offer a foundational framework for researchers engaged in the early-stage evaluation of novel anticancer compounds. Further in-depth mechanistic studies, including the elucidation of specific molecular targets and signaling pathways affected by this compound, are warranted to advance its development as a potential therapeutic agent.

References

- 1. Antiproliferative activity and possible mechanism of action of certain 5-methoxyindole tethered C-5 functionalized isatins - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Mechanisms of antiproliferative drug release from bioresorbable porous structures - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. researchgate.net [researchgate.net]

- 5. Oral Fenbendazole for Cancer Therapy in Humans and Animals | Anticancer Research [ar.iiarjournals.org]

Unveiling the Properties of Antiproliferative Agent-6: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Antiproliferative agent-6, a potent anti-tumor compound also identified as compound 8a. This document synthesizes available data on its solubility in commonly used laboratory solvents, Dimethyl Sulfoxide (DMSO) and Phosphate-Buffered Saline (PBS), and elucidates its mechanism of action, offering a valuable resource for researchers in oncology and drug discovery.

Solubility Profile

The solubility of a compound is a critical parameter for its formulation and delivery in preclinical and clinical settings. While specific quantitative solubility values for this compound in DMSO and PBS are not consistently reported across public sources, empirical evidence from various studies indicates its general solubility characteristics.

A common practice in preclinical studies involving similar compounds is the preparation of a high-concentration stock solution in 100% DMSO, often at a concentration of 10 mM. This suggests good solubility in this organic solvent. For aqueous solutions like PBS, which are more physiologically relevant, the solubility is generally lower. Often, a final concentration in PBS for cell-based assays is achieved by diluting the DMSO stock, with a final DMSO concentration kept low (typically ≤ 1%) to minimize solvent-induced toxicity. One study on a compound also designated 8a, an EP2 receptor antagonist, noted its low aqueous solubility in PBS containing 1% DMSO.

Table 1: Summary of Qualitative Solubility Data for this compound (compound 8a)

| Solvent | Solubility | Remarks |

| Dimethyl Sulfoxide (DMSO) | Soluble | Commonly used to prepare high-concentration stock solutions (e.g., 10 mM). |

| Phosphate-Buffered Saline (PBS) | Low to Sparingly Soluble | Often prepared by dilution from a DMSO stock, resulting in a low final concentration of the compound. The presence of a small percentage of DMSO can influence the apparent solubility. |

Experimental Protocols for Solubility Determination

To ascertain the precise solubility of this compound, standardized experimental protocols are recommended. The two common methods for determining solubility are the kinetic and thermodynamic solubility assays.

Kinetic Solubility Assay

This high-throughput method is often employed in the early stages of drug discovery. It measures the concentration of a compound that remains in solution after being rapidly diluted from a DMSO stock into an aqueous buffer.

Experimental Workflow: Kinetic Solubility Assay

Caption: Workflow for Kinetic Solubility Determination.

Thermodynamic Solubility Assay

This method determines the equilibrium solubility of a compound, which is considered its "true" solubility. It involves equilibrating an excess of the solid compound in the solvent over a longer period.

Experimental Workflow: Thermodynamic Solubility Assay

Caption: Workflow for Thermodynamic Solubility Determination.

Mechanism of Action and Signaling Pathways

"this compound" is a designation that may be used for different specific molecules in the scientific literature. However, a recurring theme for compounds labeled "8a" with antiproliferative effects is the induction of apoptosis (programmed cell death) in cancer cells through various signaling pathways.

One identified mechanism for a potent antiproliferative compound designated "8a" involves the SIRT6-mediated signaling pathway . SIRT6 is a sirtuin deacetylase that plays a role in DNA repair, metabolism, and inflammation. Inhibition of SIRT6 by this compound has been shown to suppress the proliferation of cancer cells.

Another described mechanism for a pyran derivative, also "compound 8a," is the induction of G1 phase cell cycle arrest and apoptosis . This is often associated with the modulation of key cell cycle regulatory proteins.

A generalized signaling pathway for apoptosis induction by an antiproliferative agent is depicted below.

Signaling Pathway: Induction of Apoptosis

Caption: Generalized Apoptotic Signaling Pathway.

Disclaimer: "this compound" and "compound 8a" are generic identifiers and may refer to different chemical entities in various publications. The information presented here is a synthesis of data associated with compounds sharing this designation and exhibiting antiproliferative properties. Researchers should consult the specific primary literature for the exact chemical structure and associated data of the compound they are investigating.

In Vitro Cytotoxicity of Antiproliferative Agent-6 (APA-6): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive technical overview of the in vitro cytotoxic and antiproliferative properties of a novel investigational compound, Antiproliferative Agent-6 (APA-6). The data herein is intended to support researchers and drug development professionals in evaluating the compound's potential as an anticancer therapeutic. This guide details the cytotoxic effects of APA-6 across a panel of human cancer cell lines, outlines the detailed experimental protocols used for its evaluation, and explores its putative mechanism of action through the PI3K/Akt/mTOR signaling pathway. All quantitative data are presented in standardized tables, and key experimental workflows and signaling pathways are visualized using diagrams.

Putative Mechanism of Action: PI3K/Akt/mTOR Pathway Inhibition

This compound is hypothesized to exert its cytotoxic effects by targeting key nodes within the Phosphatidylinositol-3-kinase (PI3K)/Akt/mTOR signaling cascade. This pathway is a critical regulator of cell growth, proliferation, survival, and metabolism.[1][2] Its hyperactivation is a common feature in many human cancers, making it a prime target for therapeutic intervention.[1][3] APA-6 is believed to function as a dual inhibitor, targeting both PI3K and mTOR, thereby leading to the downstream suppression of protein synthesis and induction of apoptosis in cancer cells. The activation of this pathway often begins with the binding of growth factors to receptor tyrosine kinases (RTKs), which then activates PI3K.[4] Activated PI3K phosphorylates PIP2 to generate PIP3, which in turn recruits and activates Akt.[2] Akt then phosphorylates a range of downstream targets, including the mTOR complex 1 (mTORC1), which promotes cell growth and proliferation.[1][4]

In Vitro Cytotoxicity Data

The antiproliferative activity of APA-6 was evaluated against a panel of human cancer cell lines representing different tumor types. The half-maximal inhibitory concentration (IC50) was determined following 72 hours of continuous exposure to the compound.

Table 1: IC50 Values of APA-6 in Human Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (µM) ± SD |

| MCF-7 | Breast Adenocarcinoma | 1.2 ± 0.3 |

| A549 | Lung Carcinoma | 2.5 ± 0.6 |

| HeLa | Cervical Adenocarcinoma | 3.1 ± 0.8 |

| HCT-116 | Colorectal Carcinoma | 0.8 ± 0.2 |

| PC-3 | Prostate Adenocarcinoma | 4.6 ± 1.1 |

Data are presented as mean ± standard deviation from three independent experiments.

Experimental Protocols

Cell Viability Assessment: MTT Assay

Cell viability was determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) colorimetric assay, which measures the metabolic activity of cells.[5][6] Viable cells with active metabolism convert MTT into a purple formazan (B1609692) product.[7]

Materials:

-

Human cancer cell lines (e.g., MCF-7, A549, etc.)

-

Complete culture medium (e.g., DMEM with 10% FBS)

-

This compound (APA-6)

-

MTT solution (5 mg/mL in sterile PBS)[8]

-

Solubilization solution (e.g., Dimethyl Sulfoxide - DMSO)

-

Sterile 96-well plates

-

Microplate spectrophotometer

Protocol:

-

Cell Seeding: Cells are harvested and seeded into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete medium.[9] Plates are incubated for 24 hours at 37°C in a 5% CO2 humidified atmosphere to allow for cell attachment.

-

Compound Treatment: A stock solution of APA-6 is prepared in DMSO and serially diluted in complete culture medium to achieve the desired final concentrations. The medium from the cell plates is removed and replaced with 100 µL of medium containing the various concentrations of APA-6. A vehicle control (DMSO) is also included.

-

Incubation: The plates are incubated for 72 hours at 37°C and 5% CO2.

-

MTT Addition: After the incubation period, 10 µL of MTT stock solution is added to each well, and the plates are incubated for another 3-4 hours.[9]

-

Solubilization: The medium is carefully removed, and 100 µL of DMSO is added to each well to dissolve the formazan crystals. The plate is agitated on an orbital shaker for 15 minutes to ensure complete solubilization.[10]

-

Data Acquisition: The absorbance is measured at 570 nm using a microplate reader.[7] A reference wavelength of >650 nm is used for background subtraction.[5]

-

Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. IC50 values are determined by plotting the percentage of viability against the log concentration of APA-6 and fitting the data to a dose-response curve.

Apoptosis Assessment: Annexin V-FITC/PI Assay

To determine if the cytotoxic effect of APA-6 is mediated by apoptosis, an Annexin V-FITC and Propidium Iodide (PI) dual-staining assay is performed, followed by flow cytometry analysis. During early apoptosis, phosphatidylserine (B164497) (PS) translocates to the outer leaflet of the plasma membrane, where it can be detected by FITC-conjugated Annexin V.[11][12] PI is a nucleic acid stain that is impermeant to live and early apoptotic cells but can enter late apoptotic and necrotic cells.[13]

Materials:

-

Annexin V-FITC/PI Apoptosis Detection Kit

-

1X Annexin-Binding Buffer

-

Phosphate-buffered saline (PBS)

-

Flow cytometer

Protocol:

-

Cell Culture and Treatment: Cells are seeded in 6-well plates and treated with APA-6 at its IC50 concentration for 48 hours. Both negative (untreated) and positive controls are included.

-

Cell Harvesting: Adherent cells are gently trypsinized, while suspension cells are collected directly. Cells from both the supernatant and the adherent layer are pooled to include apoptotic bodies.

-

Washing: Cells are washed twice with cold PBS and then centrifuged.[12]

-

Resuspension: The cell pellet is resuspended in 1X Annexin-Binding Buffer to a concentration of approximately 1 x 10^6 cells/mL.[14]

-

Staining: 100 µL of the cell suspension is transferred to a flow cytometry tube. 5 µL of Annexin V-FITC and 5-10 µL of PI solution are added.[12][15]

-

Incubation: The cells are gently vortexed and incubated for 15 minutes at room temperature in the dark.[12][13]

-

Analysis: After incubation, 400 µL of 1X Annexin-Binding Buffer is added to each tube, and the samples are analyzed by flow cytometry as soon as possible.[14] FITC fluorescence is detected in the FL1 channel (530 nm) and PI in the FL3 channel (>575 nm).[13]

Table 2: Apoptosis Induction by APA-6 in HCT-116 Cells (48h)

| Treatment | Quadrant | Cell Population | Percentage of Cells (%) |

| Control (Vehicle) | Q1 (AV-/PI+) | Necrotic | 0.5 |

| Q2 (AV+/PI+) | Late Apoptotic/Necrotic | 1.8 | |

| Q3 (AV-/PI-) | Live | 95.2 | |

| Q4 (AV+/PI-) | Early Apoptotic | 2.5 | |

| APA-6 (0.8 µM) | Q1 (AV-/PI+) | Necrotic | 1.1 |

| Q2 (AV+/PI+) | Late Apoptotic/Necrotic | 15.7 | |

| Q3 (AV-/PI-) | Live | 43.5 | |

| Q4 (AV+/PI-) | Early Apoptotic | 39.7 |

Representative data from a single experiment.

Conclusion

The investigational compound this compound demonstrates potent in vitro cytotoxic and antiproliferative activity across a range of human cancer cell lines, with notable efficacy in colorectal carcinoma cells (HCT-116). The primary mechanism of cell death appears to be the induction of apoptosis. Mechanistic studies suggest that APA-6 acts by inhibiting the PI3K/Akt/mTOR signaling pathway, a crucial axis for cancer cell survival and proliferation.[2][3] These findings warrant further investigation into the therapeutic potential of APA-6.

References

- 1. Frontiers | PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? [frontiersin.org]

- 2. PI3K/AKT/mTOR Axis in Cancer: From Pathogenesis to Treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Targeting PI3K/Akt/mTOR Signaling in Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. aacrjournals.org [aacrjournals.org]

- 5. merckmillipore.com [merckmillipore.com]

- 6. mdpi.com [mdpi.com]

- 7. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. MTT Assay [protocols.io]

- 10. MTT assay protocol | Abcam [abcam.com]

- 11. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]

- 12. cytek-web.s3.amazonaws.com [cytek-web.s3.amazonaws.com]

- 13. documents.thermofisher.com [documents.thermofisher.com]

- 14. kumc.edu [kumc.edu]

- 15. static.igem.org [static.igem.org]

Unraveling the Anti-Cancer Potential of Antiproliferative Agent-6: A Mechanistic Hypothesis

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction: Antiproliferative agent-6, identified as compound 8a, has emerged as a potent anti-tumor agent with significant growth-inhibitory activity against a range of cancer cell lines. This technical guide provides a comprehensive overview of its known antiproliferative effects and puts forth a detailed hypothesis regarding its mechanism of action. Drawing parallels with structurally similar compounds, we propose that this compound functions as a multi-kinase inhibitor, targeting key signaling pathways involved in tumor growth, proliferation, and survival. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals engaged in the discovery and development of novel cancer therapeutics.

Quantitative Antiproliferative Activity

This compound (compound 8a) has demonstrated potent growth inhibition across multiple human cancer cell lines. The following tables summarize the available quantitative data, providing a clear comparison of its activity.

Table 1: GI50 Values of this compound (compound 8a)

| Cell Line | Cancer Type | GI50 (µM) |

| HCT116 | Colon Carcinoma | 0.5[1] |

| H460 | Lung Carcinoma | 0.7[1] |

| MCF-7 | Breast Adenocarcinoma | 2[1] |

| HaCaT | Keratinocyte (Non-tumor) | 3.5[1] |

Table 2: IC50 Values of this compound (compound 8a) and Related Compounds

| Compound | Cell Line | Cancer Type | IC50 (µM) | Reference |

| 8a | MCF-7 | Breast Adenocarcinoma | 12.16 ± 1.17 | [2] |

| 8a | PC-3 | Prostate Adenocarcinoma | 18.40 ± 1.33 | |

| Doxorubicin | MCF-7 | Breast Adenocarcinoma | 7.3 ± 0.84 | [2] |

Hypothesized Mechanism of Action: Multi-Kinase Inhibition

Based on its chemical structure as a biphenylurea-indolinone conjugate, a class known to produce multi-kinase inhibitors like Sorafenib and Sunitinib, we hypothesize that this compound exerts its anticancer effects by targeting several key receptor tyrosine kinases (RTKs) and intracellular kinases.[2] The primary targets are likely to include Vascular Endothelial Growth Factor Receptor (VEGFR), Platelet-Derived Growth Factor Receptor (PDGFR), and Raf kinases, which are crucial components of signaling pathways that regulate cell proliferation, survival, and angiogenesis.[3][4]

Inhibition of VEGFR and PDGFR Signaling

VEGFR and PDGFR are key drivers of angiogenesis, the formation of new blood vessels that supply tumors with essential nutrients and oxygen.[5][6] By inhibiting these receptors, this compound is hypothesized to disrupt the tumor microenvironment, leading to the suppression of tumor growth and metastasis.

Inhibition of the Raf/MEK/ERK Signaling Pathway

The Raf/MEK/ERK (MAPK) pathway is a critical signaling cascade that transmits extracellular signals to the nucleus, regulating gene expression involved in cell proliferation, differentiation, and survival.[7][8] Mutations that lead to the constitutive activation of this pathway are common in many cancers.[4] We propose that this compound inhibits one or more of the Raf kinases (A-Raf, B-Raf, C-Raf), thereby blocking downstream signaling and leading to cell cycle arrest and apoptosis.

Caption: Hypothesized inhibition of the Raf/MEK/ERK signaling pathway by this compound.

Detailed Experimental Protocols

To investigate the hypothesized mechanism of action of this compound, the following experimental protocols are proposed.

Cell Viability Assay (Sulforhodamine B Assay)

This assay is used to determine the cytotoxic effects of this compound on cancer cell lines.[9][10]

-

Cell Seeding:

-

Harvest cancer cells and determine cell density using a hemocytometer.

-

Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium.

-

Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare serial dilutions of this compound in culture medium.

-

Remove the medium from the wells and add 100 µL of the diluted compound or vehicle control.

-

Incubate the plate for 48-72 hours.

-

-

Cell Fixation and Staining:

-

Gently add 25 µL of cold 50% (w/v) trichloroacetic acid (TCA) to each well and incubate at 4°C for 1 hour to fix the cells.[11]

-

Wash the plates four times with slow-running tap water and allow them to air-dry.[11]

-

Add 50 µL of 0.04% (w/v) SRB solution to each well and incubate at room temperature for 1 hour.[11]

-

Quickly rinse the plates four times with 1% (v/v) acetic acid to remove unbound dye.[11]

-

Allow the plates to air-dry completely.

-

-

Measurement:

Caption: Workflow for the Sulforhodamine B (SRB) cell viability assay.

Western Blot Analysis of Signaling Pathways

This protocol is used to detect changes in the phosphorylation status and expression levels of key proteins in the hypothesized signaling pathways.[13]

-

Cell Lysis and Protein Quantification:

-

Treat cells with this compound for the desired time points.

-

Wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

-

Centrifuge the lysates to pellet cell debris and collect the supernatant.

-

Determine the protein concentration of each lysate using a BCA protein assay.

-

-

SDS-PAGE and Protein Transfer:

-

Denature protein lysates by boiling in Laemmli buffer.

-

Load equal amounts of protein onto an SDS-polyacrylamide gel and perform electrophoresis.

-

Transfer the separated proteins to a nitrocellulose or PVDF membrane.

-

-

Immunoblotting:

-

Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against target proteins (e.g., p-VEGFR, VEGFR, p-PDGFR, PDGFR, p-Raf, Raf, p-MEK, MEK, p-ERK, ERK, and loading controls like GAPDH or β-actin) overnight at 4°C.

-

Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Wash the membrane again with TBST.

-

-

Detection:

-

Incubate the membrane with a chemiluminescent substrate.

-

Capture the signal using a digital imaging system.

-

Cell Cycle Analysis by Flow Cytometry

This method is used to determine the effect of this compound on cell cycle progression.[14]

-

Cell Treatment and Harvesting:

-

Treat cells with various concentrations of this compound for 24-48 hours.

-

Harvest both adherent and floating cells and wash with PBS.

-

-

Cell Fixation:

-

Resuspend the cell pellet in ice-cold PBS.

-

Slowly add ice-cold 70% ethanol (B145695) while vortexing to fix the cells.

-

Incubate the cells at -20°C for at least 2 hours.

-

-

Staining:

-

Centrifuge the fixed cells and wash with PBS.

-

Resuspend the cell pellet in a staining solution containing propidium (B1200493) iodide (PI) and RNase A.

-

Incubate in the dark at room temperature for 30 minutes.

-

-

Flow Cytometry:

-

Analyze the stained cells using a flow cytometer.

-

Use appropriate software to deconvolute the DNA content histograms and determine the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.

-

Caption: Workflow for cell cycle analysis using flow cytometry.

Conclusion

This compound (compound 8a) represents a promising lead compound for the development of a novel anticancer therapeutic. The hypothesis that it functions as a multi-kinase inhibitor, targeting crucial pathways like VEGFR, PDGFR, and Raf/MEK/ERK, provides a solid framework for further investigation. The experimental protocols detailed in this guide offer a clear path to elucidating its precise mechanism of action and validating its therapeutic potential. Future studies should focus on in vivo efficacy and safety profiling to advance this promising agent towards clinical application.

References

- 1. mdpi.com [mdpi.com]

- 2. mdpi.com [mdpi.com]

- 3. aacrjournals.org [aacrjournals.org]

- 4. Selective Raf Inhibition in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 5. VEGFR-2 inhibitor - Wikipedia [en.wikipedia.org]

- 6. An overview of agents and treatments for PDGFRA-mutated gastrointestinal stromal tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. What are Raf kinase inhibitors and how do they work? [synapse.patsnap.com]

- 8. Raf Kinases: Function, Regulation and Role in Human Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Sulforhodamine B (SRB) Assay Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 10. Sulforhodamine B colorimetric assay for cytotoxicity screening - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Sulforhodamine B (SRB) Assay in Cell Culture to Investigate Cell Proliferation [bio-protocol.org]

- 12. Sulforhodamine B (SRB) Assay in Cell Culture to Investigate Cell Proliferation [en.bio-protocol.org]

- 13. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]

- 14. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide on the Stability and Storage of Antiproliferative Agent-6 (Paclitaxel)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the stability and storage conditions for the widely used antiproliferative agent, Paclitaxel (B517696). The information presented herein is critical for ensuring the efficacy, safety, and quality of Paclitaxel formulations in research and clinical settings.

Physicochemical Properties and Degradation Pathways

Paclitaxel is a complex diterpene with multiple ester groups that are susceptible to hydrolysis. Its structure also contains a chiral center that can undergo epimerization, adding to its kinetic complexity.[1] The primary degradation pathways for Paclitaxel include hydrolysis and epimerization, particularly under basic or neutral pH conditions.[1][2][3]

Under basic conditions (pH > 7), the degradation of Paclitaxel is initiated by epimerization at the C7 position, followed by the hydrolysis of the ester side chain and subsequent cleavage of ester bonds at C10, C2, and C4.[2][4] The hydrolysis of the C10 acetate (B1210297) is a significant subsequent degradation step.[2][4] Acid-catalyzed degradation (pH 1-5) can also occur, with the cleavage of the oxetane (B1205548) ring and dehydration around the 13-hydroxy group being possible degradation routes.[5] The optimal pH for Paclitaxel stability appears to be around pH 4.[5]

Forced degradation studies have identified several key degradation products under various stress conditions:

-

Acidic Conditions: 10-deacetylpaclitaxel and an oxetane ring-opened product.[6]

-

Basic Conditions: Baccatin III, paclitaxel sidechain methyl ester, 10-deacetylpaclitaxel, and 7-epipaclitaxel.[6]

-

Oxidative Conditions (Hydrogen Peroxide): Primarily 10-deacetylpaclitaxel.[6]

-

Photolytic Conditions: An isomer with a C3-C11 bridge is the most abundant photodegradant.[6]

Storage and Stability Data

The stability of Paclitaxel is highly dependent on temperature, concentration, the diluent used, and the type of container.

2.1. Unopened Vials:

Unopened vials of Paclitaxel injection are stable until the expiration date when stored at a controlled room temperature of 20°C to 25°C (68°F to 77°F) and protected from light.[7][8][9] Neither freezing nor refrigeration adversely affects the stability of the product in its original packaging.[7][9] If precipitation occurs upon refrigeration, it should redissolve at room temperature with minimal agitation.[7][9]

2.2. Diluted Infusions:

Once diluted for intravenous administration, the stability of Paclitaxel solutions is more limited. Physical stability, specifically precipitation, is often the limiting factor.[10][11][12]

Table 1: Stability of Diluted Paclitaxel Infusions (0.3 mg/mL)

| Diluent | Container Type | Storage Temperature | Stability Duration |

| 0.9% Sodium Chloride | Polyolefin | 2-8°C | 13 days[10][11][12] |

| 0.9% Sodium Chloride | Low-Density Polyethylene | 2-8°C | 16 days[10][11][12] |

| 0.9% Sodium Chloride | Glass | 2-8°C | 13 days[10][11][12] |

| 5% Glucose | Polyolefin | 2-8°C | 13 days[10][11][12] |

| 5% Glucose | Low-Density Polyethylene | 2-8°C | 18 days[10][11][12] |

| 5% Glucose | Glass | 2-8°C | 20 days[10][11][12] |

| All combinations | All types | 25°C | 3 days (except 5% Glucose in glass, which is 7 days)[10][11][12] |

Table 2: Stability of Diluted Paclitaxel Infusions (1.2 mg/mL)

| Diluent | Container Type | Storage Temperature | Stability Duration |

| 0.9% Sodium Chloride | Polyolefin | 2-8°C | 9 days[10][11][12] |

| 0.9% Sodium Chloride | Low-Density Polyethylene | 2-8°C | 12 days[10][11][12] |

| 0.9% Sodium Chloride | Glass | 2-8°C | 8 days[10][11][12] |

| 5% Glucose | Polyolefin | 2-8°C | 10 days[10][11][12] |

| 5% Glucose | Low-Density Polyethylene | 2-8°C | 12 days[10][11][12] |

| 5% Glucose | Glass | 2-8°C | 10 days[10][11][12] |

| All combinations | All types | 25°C | 3 days (except 0.9% NaCl in glass is 5 days, and 5% Glucose in glass is 7 days)[10][11][12] |

2.3. Nanoparticle Albumin-Bound (nab-Paclitaxel) Formulations:

For nab-paclitaxel, the reconstituted dispersion in the original vial is physicochemically stable for 7 days when stored at 2-8°C.[13] Infusion dispersions in EVA bags are stable for 7 days at 2-8°C or 4 days at 25°C.[13]

Key Storage Recommendations:

-

Store diluted Paclitaxel solutions in non-PVC containers such as glass bottles, polypropylene, or polyolefin bags to minimize leaching of the plasticizer DEHP.[7][9]

-

Administer through polyethylene-lined administration sets.[7][9]

-

Use an in-line filter with a microporous membrane not greater than 0.22 microns during administration.[7][9]

Experimental Protocols

3.1. Stability-Indicating HPLC Method:

A common method for assessing Paclitaxel stability is through a stability-indicating Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) assay.

-

Mobile Phase: A mixture of acetonitrile (B52724) and phosphate (B84403) buffer (e.g., 60:40 v/v) in an isocratic mode.[14][15]

-

System Suitability: Determined by calculating the percent relative standard deviation (%RSD) for the peak area and retention time of replicate injections of a standard solution.[14][15]

3.2. Forced Degradation Studies:

Forced degradation studies are performed to identify potential degradation products and to validate the stability-indicating nature of the analytical method.

-

Acid Hydrolysis: The drug is exposed to an acidic solution (e.g., 0.1 N HCl) and incubated.[17]

-

Alkaline Hydrolysis: The drug is exposed to a basic solution (e.g., 1 N NaOH).[18]

-

Oxidative Degradation: The drug is treated with an oxidizing agent, such as hydrogen peroxide (e.g., 30% H2O2), and incubated, often with heating.[16][18]

-

Thermal Degradation: The drug solution or solid is heated at an elevated temperature (e.g., 50-100°C) for a specified period.[14][18]

-

Photolytic Degradation: The drug is exposed to UV light or sunlight for a defined duration.[14][18]

Following exposure to these stress conditions, the samples are analyzed by HPLC to separate and identify the degradation products.

Visualization of Pathways and Workflows

4.1. Paclitaxel's Primary Mechanism of Action

Paclitaxel's primary mechanism of action involves the stabilization of microtubules, which are crucial for cell division.[19][20] It binds to the β-tubulin subunit, promoting the assembly of tubulin into microtubules and inhibiting their disassembly.[19][20] This disruption of microtubule dynamics leads to cell cycle arrest in the G2/M phase and ultimately induces apoptosis (programmed cell death).[20][21]

Caption: Paclitaxel's mechanism of action leading to apoptosis.

4.2. Experimental Workflow for Stability Testing

The following diagram illustrates a typical workflow for conducting stability testing of a Paclitaxel formulation.

Caption: Workflow for Paclitaxel stability assessment.

4.3. Key Degradation Pathways

This diagram outlines the major degradation pathways of Paclitaxel under different pH conditions.

Caption: Major degradation pathways of Paclitaxel.

References

- 1. Degradation of paclitaxel and related compounds in aqueous solutions I: epimerization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Degradation of paclitaxel and related compounds in aqueous solutions II: Nonepimerization degradation under neutral to basic pH conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Profiling degradants of paclitaxel using liquid chromatography-mass spectrometry and liquid chromatography-tandem mass spectrometry substructural techniques - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pfizermedical.com [pfizermedical.com]

- 8. pfizermedical.com [pfizermedical.com]

- 9. globalrph.com [globalrph.com]

- 10. researchgate.net [researchgate.net]

- 11. ptacts.uspto.gov [ptacts.uspto.gov]

- 12. kclpure.kcl.ac.uk [kclpure.kcl.ac.uk]

- 13. gerpac.eu [gerpac.eu]

- 14. longdom.org [longdom.org]

- 15. longdom.org [longdom.org]

- 16. asianpubs.org [asianpubs.org]

- 17. researchgate.net [researchgate.net]

- 18. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 19. What is the mechanism of Paclitaxel? [synapse.patsnap.com]

- 20. droracle.ai [droracle.ai]

- 21. Paclitaxel - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Core Aspects of Paclitaxel's Patent and Intellectual Property

For Researchers, Scientists, and Drug Development Professionals

Introduction

Originally identified from the bark of the Pacific yew tree (Taxus brevifolia), Paclitaxel (B517696) has become a critical chemotherapeutic agent for treating a variety of cancers, including ovarian, breast, and non-small cell lung cancers.[1][2] Its unique mechanism of action, which involves the stabilization of microtubules, has made it a cornerstone of oncology.[3][4][5][6] This technical guide provides a comprehensive overview of Paclitaxel's intellectual property landscape, its mechanism of action, and the experimental protocols used to evaluate its efficacy.

Patent Landscape and Intellectual Property

The patent for the original formulation of Paclitaxel (Taxol®) expired in 2000, which led to the emergence of generic versions and increased price competition.[1][2] However, the intellectual property surrounding Paclitaxel continues to evolve with the development of new formulations and delivery systems. For instance, Abraxane®, an albumin-bound nanoparticle formulation of Paclitaxel, was developed to improve solubility and reduce hypersensitivity reactions associated with the original Cremophor EL vehicle.[7][8] This newer formulation has its own set of patents, with some expiring around 2022, though extensions may be possible through various regulatory mechanisms.[9] The ongoing development of novel nanoparticle and conjugate formulations indicates a continuing effort to enhance Paclitaxel's therapeutic index and overcome drug resistance.[7][10][11][12]

Mechanism of Action

Paclitaxel's primary mechanism of action is the stabilization of microtubules, which are crucial components of the cell's cytoskeleton.[3][4][6] By binding to the β-tubulin subunit, Paclitaxel promotes the assembly of tubulin into microtubules while inhibiting their disassembly.[3][4][5] This disruption of microtubule dynamics interferes with the formation of the mitotic spindle, leading to cell cycle arrest in the G2/M phase and subsequent programmed cell death (apoptosis).[4][5][6] In addition to its effects on mitosis, Paclitaxel has been shown to induce apoptosis through the activation of various signaling pathways, including the c-Jun N-terminal kinase/stress-activated protein kinase (JNK/SAPK) pathway and by modulating the activity of Bcl-2 family proteins.[3][4] It also exhibits antiangiogenic properties.[4]

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathway of Paclitaxel and a typical workflow for evaluating its antiproliferative activity.

Quantitative Data

The antiproliferative activity of Paclitaxel is commonly quantified by its half-maximal inhibitory concentration (IC50), which varies depending on the cell line and experimental conditions.

| Cell Line | IC50 (nM) | Exposure Time (hours) |

| Various Human Tumor Cell Lines | 2.5 - 7.5 | 24 |

| Ovarian Carcinoma Cell Lines | 0.4 - 3.4 | Not Specified |

| MCF-7 (Breast Cancer) | ~18% inhibition at 5 µM | 72 |

| A549 (Lung Carcinoma) | ~110 nM (as a positive control) | Not Specified |

| H661 (Large Cell Carcinoma) | ~68 nM (as a positive control) | Not Specified |

| H460 (Large Cell Carcinoma) | ~61 nM (as a positive control) | Not Specified |

Note: IC50 values can vary significantly between studies due to different experimental protocols.[13]

Experimental Protocols

1. In Vitro Antiproliferative Assay (MTT Assay)

This assay is a colorimetric method used to assess cell viability.[14]

-

Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.[14][15]

-

Drug Treatment: Treat cells with a range of Paclitaxel concentrations and incubate for a specified period (e.g., 24, 48, or 72 hours).[14][16][17]

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. Viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.[14][18]

-

Solubilization: Add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.[14][18]

-

Absorbance Measurement: Measure the absorbance at approximately 570 nm using a microplate reader.[13][18]

-

Data Analysis: Calculate the percentage of cell viability relative to an untreated control and determine the IC50 value from the dose-response curve.[13]

2. Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, apoptotic, and necrotic cells.[18]

-

Cell Treatment: Treat cells with Paclitaxel for the desired duration.

-

Cell Harvesting: Collect both adherent and floating cells.

-

Staining: Resuspend cells in Annexin V binding buffer and add Annexin V-FITC and Propidium Iodide (PI).[15] Incubate in the dark.

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-FITC binds to apoptotic cells, while PI stains late apoptotic and necrotic cells.[18]

3. In Vivo Xenograft Model

-

Cell Implantation: Subcutaneously implant human tumor cells into immunocompromised mice.[19]

-

Tumor Growth: Allow tumors to reach a specified volume.

-

Treatment: Administer Paclitaxel or a vehicle control to the mice via a specified route (e.g., intravenously).[19]

-

Monitoring: Monitor tumor volume and body weight of the mice throughout the study.

-

Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., immunohistochemistry).

Paclitaxel remains a vital tool in the fight against cancer. While its primary patent has expired, innovation continues with the development of new formulations designed to improve its efficacy and safety profile. A thorough understanding of its mechanism of action and the standardized protocols for its evaluation are essential for researchers and drug development professionals working to further advance cancer therapy.

References

- 1. drugpatentwatch.com [drugpatentwatch.com]

- 2. Taxane anticancer agents: a patent perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 3. What is the mechanism of Paclitaxel? [synapse.patsnap.com]

- 4. droracle.ai [droracle.ai]

- 5. Paclitaxel - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. Key genes and molecular mechanisms related to Paclitaxel Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 7. WO2020161588A1 - Process for the preparation of paclitaxel nanoparticles - Google Patents [patents.google.com]

- 8. US6753006B1 - Paclitaxel-containing formulations - Google Patents [patents.google.com]

- 9. When does the patent for Paclitaxel Protein Bound expire? [synapse.patsnap.com]

- 10. In vivo synergistic anti-tumor effect of paclitaxel nanoparticles combined with radiotherapy on human cervical carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 11. In-vivo efficacy of novel paclitaxel nanoparticles in paclitaxel-resistant human colorectal tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. benchchem.com [benchchem.com]

- 14. benchchem.com [benchchem.com]

- 15. benchchem.com [benchchem.com]

- 16. Item - IC50 Values for Paclitaxel and Analogs in Cytotoxicity Assays with Breast Cancer Cell Lines. - Public Library of Science - Figshare [plos.figshare.com]

- 17. mdpi.com [mdpi.com]

- 18. benchchem.com [benchchem.com]

- 19. applications.emro.who.int [applications.emro.who.int]

Methodological & Application

Application Notes & Protocols: Antiproliferative Agent-6 (APA-6)

Audience: Researchers, scientists, and drug development professionals.

Introduction: Antiproliferative Agent-6 (APA-6) is a novel synthetic amino chalcone (B49325) derivative (referred to as compound 13e in foundational studies) that has demonstrated significant growth-inhibitory effects against various human cancer cell lines.[1] Chalcones are a class of compounds that serve as precursors to flavonoids and have been extensively investigated for their pharmacological properties, including anticancer activities.[1] APA-6 has shown potent antiproliferative activity by inducing apoptosis through both the extrinsic and intrinsic pathways.[1] These application notes provide detailed protocols for evaluating the efficacy and mechanism of action of APA-6 in a cell culture setting.

Data Presentation

The antiproliferative activity of APA-6 was evaluated against three human cancer cell lines. The half-maximal inhibitory concentration (IC50) values were determined and are summarized below. 5-Fluorouracil (5-Fu) was used as a positive control.[1]

Table 1: IC50 Values of this compound (APA-6) in Human Cancer Cell Lines [1]

| Cell Line | Cancer Type | APA-6 IC50 (µM) | 5-Fu IC50 (µM) |

| MGC-803 | Gastric Cancer | 1.52 | 12.53 |

| HCT-116 | Colon Cancer | 1.83 | 15.24 |

| MCF-7 | Breast Cancer | 2.54 | 18.62 |

Experimental Protocols & Methodologies

Cell Viability and Proliferation Assay (MTT Assay)

This protocol is used to determine the cytotoxic and antiproliferative effects of APA-6 on cancer cells by measuring the reduction of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) by mitochondrial dehydrogenases in viable cells.

Materials:

-

APA-6 stock solution (e.g., 10 mM in DMSO)

-

Human cancer cell lines (e.g., MGC-803, HCT-116, MCF-7)

-

Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

-

96-well cell culture plates

-

MTT solution (5 mg/mL in PBS)

-

DMSO (Dimethyl sulfoxide)

-

Phosphate-Buffered Saline (PBS)

-

Microplate reader

Protocol:

-

Cell Seeding:

-

Culture cells to ~80% confluency.

-

Trypsinize, count, and resuspend cells in complete medium to a density of 5 x 10⁴ cells/mL.

-

Seed 100 µL of the cell suspension (5,000 cells/well) into each well of a 96-well plate.

-

Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

-

-

Compound Treatment:

-